molecular formula C15H23NO3S2 B2675063 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide CAS No. 2034569-46-3

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide

Cat. No.: B2675063
CAS No.: 2034569-46-3
M. Wt: 329.47
InChI Key: RPPGUHIVTZKOJB-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide is a synthetic small molecule characterized by a cyclopropanesulfonamide core linked to a cyclopentylmethyl group and a hydroxyethyl-substituted thiophene ring. This compound’s structural complexity arises from its fused heterocyclic systems, which are designed to optimize interactions with biological targets, such as enzymes or receptors. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions, Pd-mediated couplings, and chromatographic purification (e.g., silica gel), as seen in analogous compounds .

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S2/c1-11(17)13-6-7-14(20-13)15(8-2-3-9-15)10-16-21(18,19)12-4-5-12/h6-7,11-12,16-17H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPGUHIVTZKOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is functionalized with a hydroxyethyl group, followed by the introduction of a cyclopentyl group through a series of reactions, including cyclization and substitution reactions. The final step involves the formation of the cyclopropanesulfonamide moiety under specific reaction conditions, such as the use of sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while substitution reactions can introduce new functional groups onto the thiophene ring or cyclopentyl group.

Scientific Research Applications

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

The compound’s uniqueness lies in its 5-(1-hydroxyethyl)thiophen-2-yl substituent, which distinguishes it from structurally related cyclopropanesulfonamides. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Molecular Weight (Da) Retention Time (min) Reported Biological Activity Synthetic Yield Reference
Target Compound Cyclopropanesulfonamide 5-(1-hydroxyethyl)thiophen-2-yl, cyclopentylmethyl ~383 (estimated) N/A Not explicitly reported (theoretical protease inhibition inferred) N/A
N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Cyclopropanesulfonamide Nitro-pyrrolopyridine, ethyl ~432 1.70 (LC/MS) Intermediate for kinase inhibitors 37%
N-((1S,3R,4S)-3-ethyl-4-(3-(3-hydroxypropyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Cyclopropanesulfonamide Imidazo-pyrrolopyrazine, hydroxypropyl 432 1.70 (LC/MS) Antiviral (potential PLpro inhibition) 37%
(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopropanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide Benzamide Cyclopropanecarboxamidomethyl-thiophene ~564 N/A SARS-CoV-2 PLpro inhibitor (IC₅₀: 0.8 μM) N/A
N-(3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)cyclopropanesulfonamide Cyclopropanesulfonamide Imidazo-pyrrolopyrazine, trimethylsilyl 490 2.45 (LC/MS) Intermediate for antiviral agents 52%

Key Findings

This is inferred from lower retention times (e.g., 1.70 min for m/z 432 vs. 2.45 min for m/z 490) in LC/MS analyses . Cyclopropanesulfonamide derivatives with bulkier substituents (e.g., trimethylsilyl groups) exhibit higher molecular weights (~490 Da) and longer retention times, suggesting increased hydrophobicity .

Biological Activity: Analogs with imidazo-pyrrolopyrazine moieties (e.g., ) are associated with antiviral activity, likely due to interactions with viral proteases like PLpro. Cyclopropanecarboxamidomethyl-thiophene derivatives (e.g., compound 31 in ) show potent SARS-CoV-2 PLpro inhibition (IC₅₀: 0.8 μM), suggesting that the thiophene-sulfonamide scaffold is critical for target engagement.

Synthetic Efficiency :

  • Yields for cyclopropanesulfonamide analogs range from 37% to 52%, with lower yields observed in steps requiring Pd-mediated couplings or multi-heterocyclic formations . The target compound’s synthesis would likely face similar challenges.

Contradictions and Limitations

  • Evidence Gaps : Direct biological data for the target compound are absent in the provided evidence, requiring extrapolation from structural analogs.
  • Methodological Variability : LC/MS methods (e.g., column type, mobile phase) differ across studies, complicating direct retention-time comparisons .

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a cyclopentyl group, and a sulfonamide moiety. Its molecular formula is C13H21N3O3S2C_{13}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of approximately 397.6 g/mol. The presence of these functional groups suggests diverse chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₂₁N₃O₃S₂
Molecular Weight397.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating pathways involved in various physiological processes. The compound's sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, making it a candidate for antimicrobial applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism involves the inhibition of enzymes critical for microbial survival, particularly those in the methylerythritol phosphate (MEP) pathway, which is absent in humans but essential for many pathogens .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which is integral to the MEP pathway. Inhibition of DXPS has been shown to disrupt the biosynthesis of isoprenoids in bacteria, leading to reduced growth rates and increased susceptibility to other antimicrobial agents .

Case Studies

Case Study 1: Inhibition of DXPS

A study conducted on Pseudomonas aeruginosa highlighted the effectiveness of this compound as a DXPS inhibitor. The compound demonstrated a binding affinity that significantly reduced enzyme activity, leading to impaired bacterial growth. This finding supports the potential use of this compound as a scaffold for developing new antimicrobial agents targeting the MEP pathway .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the cyclopentyl and thiophene groups could enhance biological activity. Variations in substituents influenced binding affinity and selectivity towards target enzymes, suggesting pathways for optimizing efficacy against resistant strains of bacteria .

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